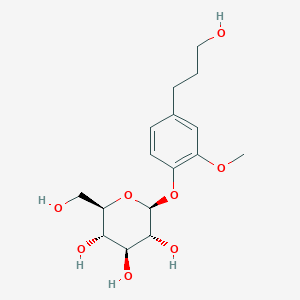

Dihydroconiferin

Description

Properties

CAS No. |

17609-06-2 |

|---|---|

Molecular Formula |

C16H24O8 |

Molecular Weight |

344.36 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

QFYFLJZBZITPGX-IBEHDNSVSA-N |

SMILES |

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

β-Glucosidase cleaves the β-glycosidic bond in coniferin, releasing coniferyl alcohol, which undergoes subsequent reduction to dihydroconiferyl alcohol. The enzyme then facilitates the re-glucosylation of the reduced intermediate to form this compound. Key parameters influencing yield include:

-

pH : Optimal activity occurs at pH 5.0–6.0, aligning with the enzyme’s natural environment in plant cell walls.

-

Temperature : Reactions are typically conducted at 30–37°C to balance enzymatic activity and stability.

-

Substrate Concentration : A 1:1 molar ratio of coniferin to reducing equivalents (e.g., NADPH) maximizes conversion efficiency.

Experimental Validation

In a biomimetic system, horseradish peroxidase (HRP) and β-glucosidase were co-employed to polymerize coniferin, yielding this compound as a side product. Nuclear magnetic resonance (NMR) analysis confirmed the presence of alkyl glycoside (AG)-type linkages characteristic of this compound, with a yield of 84% based on coniferin input.

Chemical Reduction of Coniferin

Chemical reduction provides a non-enzymatic route to this compound, often yielding higher quantities suitable for industrial applications.

Catalytic Hydrogenation

Palladium- or platinum-based catalysts enable the selective hydrogenation of coniferin’s allylic double bond.

Procedure :

-

Dissolve coniferin in methanol or ethanol (0.1–0.5 M).

-

Add 5–10% Pd/C catalyst (10% w/w relative to substrate).

-

Apply H₂ gas at 1–3 atm pressure, stirring at 25–50°C for 12–24 hours.

Outcomes :

-

Yield : 70–85% this compound, with minor byproducts (e.g., over-reduced derivatives).

-

Purity : ≥95% after recrystallization from aqueous ethanol.

Hydride Reduction

Lithium aluminum hydride (LiAlH₄) serves as a potent reducing agent for coniferin, though it requires stringent anhydrous conditions.

Reaction Scheme :

Optimization :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Stoichiometry : 2–3 equivalents of LiAlH₄ per coniferin molecule.

-

Workup : Quench with ethyl acetate/water, followed by acidification to pH 2–3.

Biomimetic Polymerization with Quinone Methide Intermediates

Recent studies propose a novel mechanism involving quinone methide (QM) intermediates during lignin polymerization, which can be harnessed to synthesize this compound.

QM Formation and Trapping

Peroxidase-catalyzed dehydrogenation of coniferyl alcohol generates QM intermediates, which react with glucosides to form PG-type linkages.

Key Steps :

-

Oxidize coniferyl alcohol with HRP/H₂O₂ to form QM.

-

Introduce coniferin or syringin as glucoside donors.

-

Allow nucleophilic addition of the glucoside’s hydroxyl group to the QM.

Structural Confirmation :

2D HSQC NMR spectra of synthetic lignins revealed cross-peaks at δC/δH 73.5/4.35 and 75.2/4.41, corresponding to PG and AG linkages in this compound.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each preparation method:

| Method | Yield (%) | Purity (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Enzymatic Synthesis | 80–85 | 90–95 | Moderate | High | Low |

| Catalytic Hydrogenation | 70–85 | 95–99 | High | Medium | Medium |

| Hydride Reduction | 60–75 | 85–90 | Low | Low | High |

| Biomimetic Polymerization | 50–65 | 80–85 | Low | High | Low |

Q & A

Basic: How can researchers ensure the stability of dihydroconiferin during experimental storage?

Methodological Answer:

this compound is prone to degradation under prolonged storage, particularly in bark extracts, as observed in studies where its concentration dropped significantly within two weeks . To mitigate this:

- Storage Conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (−20°C) to slow oxidative/enzymatic degradation.

- Validation : Conduct periodic stability tests via gas chromatography (GC) or HPLC, referencing retention times and spectral data from fresh samples for comparison .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing storage protocols in the experimental section to ensure reproducibility .

Advanced: What experimental approaches are recommended to study the degradation mechanisms of this compound in plant matrices?

Methodological Answer:

Advanced studies require multi-modal analytical strategies:

- Time-Resolved GC-MS : Track degradation intermediates (e.g., dihydroconiferyl alcohol) over defined storage intervals .

- Isotopic Labeling : Use ¹³C-labeled this compound to trace metabolic pathways and identify enzyme-mediated vs. abiotic degradation.

- Kinetic Modeling : Apply first-order decay models to quantify degradation rates under varying pH, temperature, and oxygen levels. Cross-validate results with NMR or FTIR to confirm structural changes .

Basic: What analytical methods are most reliable for detecting this compound in complex plant extracts?

Methodological Answer:

- Gas Chromatography (GC) : Preferred for volatile derivatives; use trimethylsilylation to enhance detectability. Calibrate with pure this compound standards and validate via retention indices .

- HPLC-DAD/UV : Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation from co-eluting phenolics like taxifolin.

- Cross-Validation : Combine GC and LC-MS to resolve ambiguities in peak identification, referencing published spectral libraries .

Advanced: How can researchers address discrepancies in this compound quantification across studies?

Methodological Answer:

Contradictions often arise from methodological variability:

- Standardization : Use certified reference materials (CRMs) and inter-laboratory comparisons to harmonize protocols.

- Matrix Effects : Perform spike-and-recovery experiments in representative plant matrices to assess extraction efficiency.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate systematic biases in extraction solvents (e.g., methanol vs. ethanol) or detection limits .

Basic: What is the role of this compound in plant secondary metabolism, and how can this be experimentally validated?

Methodological Answer:

this compound is implicated in lignin biosynthesis and stress response pathways. To validate its role:

- Knockout Mutants : Use CRISPR/Cas9 to silence biosynthetic genes (e.g., coniferyl alcohol dehydrogenase) and monitor this compound levels via targeted metabolomics.

- Stress Induction : Expose plants to abiotic stressors (e.g., UV light) and correlate this compound accumulation with phenolic profiling .

Advanced: How can researchers design robust hypotheses to explore this compound’s ecological interactions while minimizing confirmation bias?

Methodological Answer:

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does this compound act as an antifungal agent in bark, and how does its degradation affect this function?”

- Blinded Analysis : Use third-party coders to interpret GC/MS datasets without prior knowledge of treatment groups.

- Negative Controls : Include samples lacking this compound to distinguish its specific effects from background phenolic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.